

Application Notes and Protocols for the NMR Spectral Interpretation of Isovaleronitrile

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Compound of Interest

Compound Name: Isovaleronitrile

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Introduction

Isovaleronitrile, also known as 3-methylbutanenitrile, is a simple branched-chain aliphatic nitrile. Its structural elucidation serves as a fundamental example for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed guide for researchers, scientists, and drug development professionals on the interpretation of the ^1H and ^{13}C NMR spectra of **isovaleronitrile**. Included are comprehensive data tables, standardized experimental protocols for sample preparation and spectral acquisition, and a visual representation of the molecule's structure and NMR correlations.

Data Presentation

The quantitative ^1H and ^{13}C NMR data for **isovaleronitrile** are summarized in the tables below. The spectra were referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ^1H NMR Spectral Data of Isovaleronitrile (CDCl_3 , 90 MHz)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
(CH ₃) ₂ CH-	1.06	Doublet	6.59	6H
(CH ₃) ₂ CH-	2.15	Multiplet	-	1H
-CH ₂ -CN	2.29	Doublet	7.03	2H

Table 2: ¹³C NMR Spectral Data of Isovaleronitrile (CDCl₃, 22.5 MHz)

Signal Assignment	Chemical Shift (δ , ppm)
(CH ₃) ₂ CH-	21.8
-CH ₂ -CN	25.0
(CH ₃) ₂ CH-	26.6
-CN	118.2

Spectral Interpretation

The ¹H NMR spectrum of **isovaleronitrile** displays three distinct signals. The upfield doublet at 1.06 ppm corresponds to the six equivalent protons of the two methyl groups. The splitting into a doublet is due to coupling with the adjacent methine proton. The multiplet at 2.15 ppm is assigned to the single methine proton, which is split by the six methyl protons and the two methylene protons. The downfield doublet at 2.29 ppm represents the two protons of the methylene group adjacent to the electron-withdrawing nitrile group, and it is split by the methine proton.

The ¹³C NMR spectrum shows four signals, consistent with the four unique carbon environments in the molecule. The signal at 118.2 ppm is characteristic of a nitrile carbon. The remaining three signals in the aliphatic region correspond to the two methyl carbons, the methine carbon, and the methylene carbon.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standard protocol for preparing a sample of **isovaleronitrile** for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh approximately 10-20 mg of **isovaleronitrile** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of the **isovaleronitrile**.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during the transfer.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

^1H and ^{13}C NMR Spectral Acquisition

The following are typical acquisition parameters for obtaining ^1H and ^{13}C NMR spectra of small organic molecules like **isovaleronitrile** on a standard NMR spectrometer (e.g., 300-500 MHz).

^1H NMR Acquisition Parameters:

- **Pulse Program:** Standard single-pulse sequence (e.g., zg30)
- **Number of Scans (NS):** 16 to 64 (signal-to-noise dependent)
- **Relaxation Delay (D1):** 1-2 seconds
- **Acquisition Time (AQ):** 2-4 seconds
- **Spectral Width (SW):** 10-12 ppm

- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
- Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)
- Relaxation Delay (D1): 2 seconds
- Acquisition Time (AQ): 1-2 seconds
- Spectral Width (SW): 0-220 ppm
- Temperature: 298 K

Mandatory Visualization

The following diagram illustrates the molecular structure of **isovaleronitrile** and the assignments of the ¹H and ¹³C NMR signals.

Caption: Molecular structure of **isovaleronitrile** with ¹H and ¹³C NMR assignments.

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